molecular formula C15H20O5 B1606952 Diethyl 2-(4-Methoxybenzyl)malonate CAS No. 6335-37-1

Diethyl 2-(4-Methoxybenzyl)malonate

Cat. No.: B1606952
CAS No.: 6335-37-1
M. Wt: 280.32 g/mol
InChI Key: VOUQVWQRJJVRFU-UHFFFAOYSA-N
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Description

Diethyl 2-(4-Methoxybenzyl)malonate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of malonic acid and is commonly used in drug development, environmental research, and manufacturing processes.

Scientific Research Applications

Diethyl 2-(4-Methoxybenzyl)malonate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and metabolic pathways.

    Medicine: Potential therapeutic applications in drug development.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action involves the carbons alpha to carbonyl groups being deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Safety and Hazards

The safety data sheet for a similar compound, Dimethyl (4-methoxybenzyl)malonate, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-Methoxybenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-methoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-Methoxybenzyl)malonate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the methylene group between the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol.

    Hydrolysis: Aqueous acid or base.

    Decarboxylation: Heating under reflux.

Major Products

    Alkylation: Substituted malonates.

    Hydrolysis: Diethyl malonate and 4-methoxybenzyl alcohol.

    Decarboxylation: Substituted acetic acids.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dibenzyl malonate
  • Diethyl 4-methoxybenzylidenemalonate

Uniqueness

Diethyl 2-(4-Methoxybenzyl)malonate is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

diethyl 2-[(4-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUQVWQRJJVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282999
Record name Diethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-37-1
Record name 6335-37-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (25.6 g) and 4-methoxybenzyl chloride (25.0 g). This was purified by silica gel column chromatography to give the title compound (25.0 g) as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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